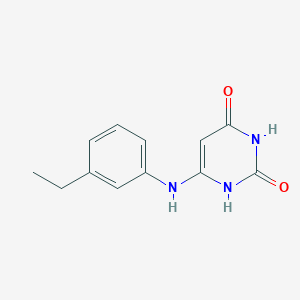![molecular formula C16H16N2O B10844956 6-(3-aminopropyl)benzo[h]isoquinolin-1(2H)-one](/img/structure/B10844956.png)
6-(3-aminopropyl)benzo[h]isoquinolin-1(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(3-aminopropyl)benzo[h]isoquinolin-1(2H)-one is a complex organic compound belonging to the isoquinoline family. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline. This particular compound features an isoquinoline core with an aminopropyl side chain, making it a versatile molecule in various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-aminopropyl)benzo[h]isoquinolin-1(2H)-one can be achieved through several methods. One common approach involves the Suzuki cross-coupling reaction between 2-halobenzonitriles and commercially available vinyl boronates, followed by platinum-catalyzed nitrile hydrolysis and cyclization . This method is efficient and provides good yields of the desired product.
Another method involves the rhodium-catalyzed C-H activation/annulation reactions, where vinyl acetate is used as a convenient acetylene equivalent . This method also provides high yields and is suitable for large-scale synthesis.
Industrial Production Methods
Industrial production of this compound typically involves the use of continuous flow reactors to ensure consistent quality and yield. The use of advanced catalytic systems, such as platinum or rhodium catalysts, allows for efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions
6-(3-aminopropyl)benzo[h]isoquinolin-1(2H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its dihydro derivatives.
Substitution: The aminopropyl side chain can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydroisoquinolines.
Substitution: Various substituted isoquinolines depending on the electrophile used.
Scientific Research Applications
6-(3-aminopropyl)benzo[h]isoquinolin-1(2H)-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme interactions and as a fluorescent probe for imaging applications.
Medicine: Investigated for its potential as an antiplasmodial agent and in cancer research.
Industry: Utilized in the development of photoinitiators for polymerization processes.
Mechanism of Action
The mechanism of action of 6-(3-aminopropyl)benzo[h]isoquinolin-1(2H)-one involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it can act as an inhibitor of certain enzymes, such as cysteine proteases, by binding to their active sites and preventing substrate access . This inhibition can lead to the disruption of essential biological processes in pathogens or cancer cells.
Comparison with Similar Compounds
Similar Compounds
2-amino-1H-benzo[de]isoquinoline-1,3(2H)-dione: Similar in structure but with different substituents, leading to varied chemical properties and applications.
6,7-disubstituted-2H-isoquinolin-3-ones: These compounds have similar core structures but different substituents, affecting their biological activity and chemical reactivity.
Uniqueness
6-(3-aminopropyl)benzo[h]isoquinolin-1(2H)-one is unique due to its specific aminopropyl side chain, which imparts distinct chemical and biological properties. This side chain allows for targeted interactions with biological molecules, making it a valuable compound in medicinal chemistry and biological research.
Properties
Molecular Formula |
C16H16N2O |
|---|---|
Molecular Weight |
252.31 g/mol |
IUPAC Name |
6-(3-aminopropyl)-2H-benzo[h]isoquinolin-1-one |
InChI |
InChI=1S/C16H16N2O/c17-8-3-4-11-10-12-7-9-18-16(19)15(12)14-6-2-1-5-13(11)14/h1-2,5-7,9-10H,3-4,8,17H2,(H,18,19) |
InChI Key |
LBNJYZFAUIDIPA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC3=C2C(=O)NC=C3)CCCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


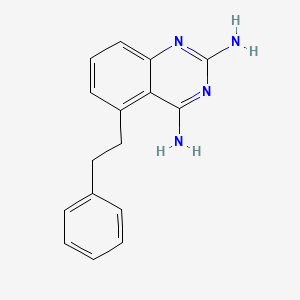
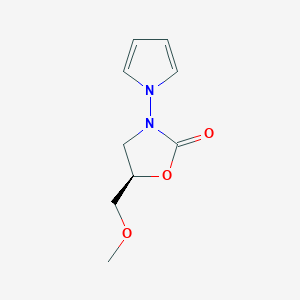

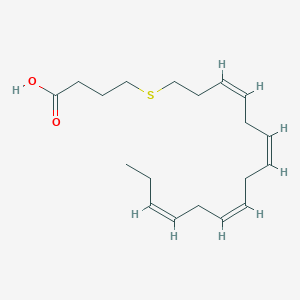
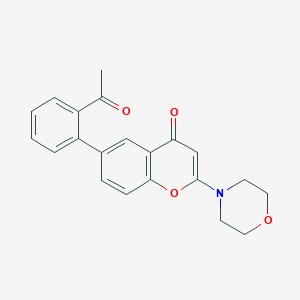

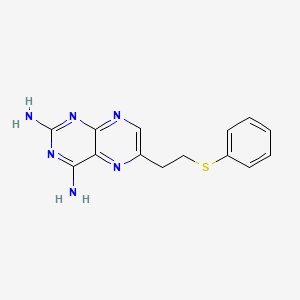



![6-(3-Aza-bicyclo[3.1.0]hexan-1-yl)quinoline](/img/structure/B10844942.png)


